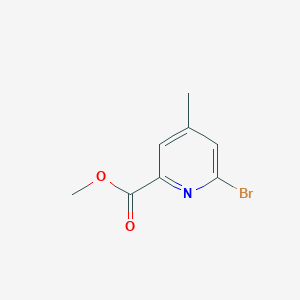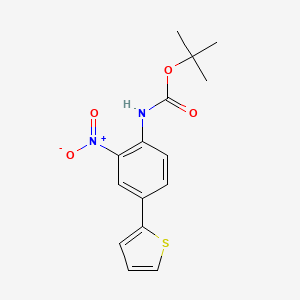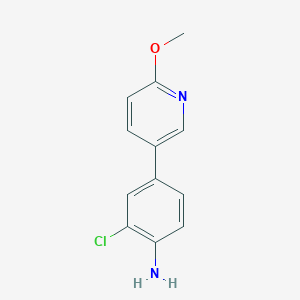
Methyl 6-bromo-4-methyl-pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-4-methyl-pyridine-2-carboxylate is a chemical compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-methyl-pyridine-2-carboxylate typically involves the bromination of 4-methylpyridine-2-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-4-methyl-pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 6-azido-4-methyl-pyridine-2-carboxylate or 6-thiocyanato-4-methyl-pyridine-2-carboxylate.
Oxidation: Formation of 6-bromo-4-methyl-pyridine-2-carboxylic acid.
Reduction: Formation of 6-bromo-4-methyl-pyridine-2-methanol.
Applications De Recherche Scientifique
Methyl 6-bromo-4-methyl-pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-4-methyl-pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-bromo-2-pyridinecarboxylate
- Methyl 6-bromonicotinate
- 6-Bromo-2-pyridinecarboxaldehyde
Uniqueness
Methyl 6-bromo-4-methyl-pyridine-2-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H8BrNO2 |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
methyl 6-bromo-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)10-7(9)4-5/h3-4H,1-2H3 |
Clé InChI |
OZQDNPOVFIVVRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)
![Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate](/img/structure/B13897732.png)


![4-{[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[4-(2-methylpropanamido)-2-oxo-1,2-dihydropyrimidin-1-yl]oxolan-3-yl]oxy}-4-oxobutanoic acid](/img/structure/B13897741.png)
![(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide](/img/structure/B13897742.png)
